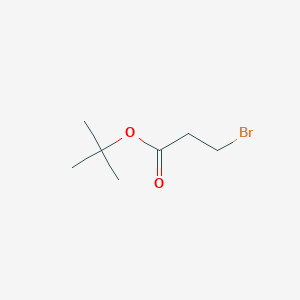

Tert-butyl 3-bromopropanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. This often involves continuous flow reactors and the use of more efficient catalysts to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromopropanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

Reduction: The major product is 3-bromopropanol.

Hydrolysis: The products are 3-bromopropanoic acid and tert-butanol.

Scientific Research Applications

Tert-butyl 3-bromopropanoate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of polymers and other advanced materials.

Biological Studies: It is used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl bromoacetate: Similar in structure but with a shorter carbon chain.

Ethyl 3-bromopropanoate: Similar but with an ethyl ester group instead of a tert-butyl group.

Methyl 3-bromopropanoate: Similar but with a methyl ester group.

Uniqueness

Tert-butyl 3-bromopropanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

Tert-butyl 3-bromopropanoate (TBB) is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C7H13BrO2

- Molecular Weight : 209.08 g/mol

- CAS Number : 55666-43-8

- Physical State : this compound is typically a colorless liquid.

Synthesis

This compound can be synthesized through various methods, including alkylation reactions. One notable method involves the reaction of tert-butyl alcohol with 3-bromopropanoic acid in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically yields moderate to high purity products suitable for further biological studies.

This compound acts as an alkylating agent, which means it can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This property is crucial in drug design, particularly for compounds targeting specific biological pathways.

Case Studies and Research Findings

-

Hapten Design for Vaccines :

A study demonstrated that this compound was used to synthesize haptens for methamphetamine vaccines. The hapten's design significantly improved vaccine efficacy by modifying the immune response to methamphetamine, leading to reduced locomotor activity and immobility time in animal models . -

Synthesis of Bioactive Compounds :

TBB has been utilized as a key reagent in synthesizing various bioactive compounds. For instance, it has been employed to create benzydamine analogs, which are known to activate soluble guanylate cyclase, a critical enzyme in cellular signaling pathways . -

Inhibition Studies :

Research has shown that derivatives of this compound exhibit inhibitory effects on protein kinases involved in cancer progression. In vitro studies indicated that certain derivatives could induce apoptosis in prostate cancer cell lines by activating the ERK signaling pathway .

Applications in Drug Development

This compound's role as an alkylating agent makes it valuable in developing anticancer drugs and vaccines. Its ability to modify biological macromolecules allows researchers to design more effective therapeutic agents targeting specific diseases.

Table of Biological Activities

Q & A

Basic Questions

Q. What are the key physical and chemical properties of tert-butyl 3-bromopropanoate relevant to its handling and storage in laboratory settings?

- Methodological Answer: this compound (CAS 55666-43-8) has a molecular formula of C₇H₁₃BrO₂ and a molecular weight of 209.081 g/mol. Key properties include a density of 1.3±0.1 g/cm³, boiling point of 188.8±13.0 °C at 760 mmHg, and flash point of 100.6±10.2 °C. It should be stored at 2–8°C in tightly sealed containers away from heat and ignition sources. Handling requires explosion-proof equipment and non-sparking tools to mitigate flammability risks .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer: A typical synthesis involves esterification of 3-bromopropanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, tert-butyl esters can be synthesized via coupling reactions using tert-butyl halides or carbamates as intermediates, as seen in multi-step protocols for tert-butyl carbamate derivatives (e.g., tert-butyl protection of amines followed by bromination) . Reaction progress is monitored by TLC or GC-MS, with purification via fractional distillation or column chromatography.

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, identifying peaks for the tert-butyl group (δ ~1.4 ppm) and bromopropionate moiety. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight and purity. Thermogravimetric Analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) measures phase transitions. Boiling point and density data from literature (e.g., 188.8°C) validate physical properties .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of this compound in comparison to non-bulky alkyl esters?

Q. What are the implications of the bromine atom's position (3-) on the electronic structure and subsequent reactivity of tert-butyl bromopropanoate derivatives?

- Methodological Answer: The 3-bromo position creates distinct spin density distributions, as shown in computational studies of bromoacetate derivatives. Compared to 2-bromo isomers, the 3-bromo substituent reduces electron-withdrawing effects on the ester carbonyl, altering nucleophilic attack kinetics. Experimental validation involves comparing reaction rates in SN2 substitutions (e.g., with NaN₃ or KCN) and analyzing Hammett parameters. Spin density maps from DFT align with observed regioselectivity in cross-coupling reactions .

Q. How can conflicting data regarding the nucleophilic substitution kinetics of this compound under varying solvent conditions be resolved?

- Methodological Answer: Discrepancies arise from solvent polarity effects on transition states. A systematic approach combines kinetic studies (e.g., using UV-Vis spectroscopy to track reaction progress) with computational modeling (DFT) incorporating solvent dielectric constants. For example, polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating SN2 pathways, while protic solvents favor SN1 mechanisms. Replicate experiments under controlled humidity and temperature are critical .

Properties

IUPAC Name |

tert-butyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVUWLBLWBQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292427 | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55666-43-8 | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055666438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55666-43-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.